PHT-427
Overview
Description
Mechanism of Action
Target of Action
PHT-427 primarily targets the pleckstrin homology (PH) domains of Akt and Phosphatidylinositide-Dependent Protein Kinase 1 (PDPK1) . These proteins play a critical role in activating proliferation and survival pathways within cancer cells .
Mode of Action
This compound binds with high affinity to the PH domains of both PDPK1 and Akt . This binding inhibits Akt and PDPK1 signaling and their downstream targets .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Phosphatidylinositol 3-Kinase (PI3K)/Akt/PDPK1 signaling pathway . By inhibiting Akt and PDPK1, this compound disrupts this pathway, which plays a critical role in activating proliferation and survival pathways within cancer cells .
Pharmacokinetics
This compound exhibits a relatively short plasma half-life of 1.4 hours . The compound shows significant antitumor activity when administered orally, with up to 80% inhibition of tumor growth observed in the most sensitive tumors . It has been reported that this compound causes no weight loss or change in blood chemistry when given for more than five days .
Result of Action
The presence of this compound significantly enhances its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway . This results in the suppression of AKT/PDK1 expression and the induction of high oxidative stress levels that trigger apoptosis .
Action Environment
The efficacy of this compound can be influenced by the genetic makeup of the tumor. For instance, tumors with PIK3CA mutation were found to be the most sensitive to this compound, while K-Ras mutant tumors were the least sensitive
Biochemical Analysis
Biochemical Properties
4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide interacts with enzymes and proteins such as Akt and PDPK1 . It binds with high affinity to the PH domains of both PDPK1 and Akt . This interaction inhibits Akt and PDPK1 signaling and their downstream targets .
Cellular Effects
4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide has significant effects on various types of cells and cellular processes. It influences cell function by inactivating the PI3K/AKT/PDK1 pathway . This leads to its antiproliferative and proapoptotic activity . It also produces high oxidative stress levels that induce apoptosis .
Molecular Mechanism
The molecular mechanism of 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves binding interactions with biomolecules and changes in gene expression. It binds to the PH domains of Akt and PDPK1, inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of Akt and PDPK1 .
Temporal Effects in Laboratory Settings
Over time, 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide continues to inhibit Akt and PDPK1 signaling and their downstream targets in sensitive but not resistant cells and tumor xenografts . When given orally, it inhibits the growth of human tumor xenografts in immunodeficient mice .
Dosage Effects in Animal Models
The effects of 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide vary with different dosages in animal models. It has been shown to inhibit the growth of human tumor xenografts in immunodeficient mice, with up to 80% inhibition in the most sensitive tumors .
Metabolic Pathways
4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is involved in the phosphatidylinositol 3-kinase/phosphatidylinositide-dependent protein kinase 1 (PDPK1)/Akt signaling pathway . This pathway plays a critical role in activating proliferation and survival pathways within cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHT-427 typically involves the reaction of 4-dodecylbenzenesulfonyl chloride with 2-amino-1,3,4-thiadiazole . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
PHT-427 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, where the sulfonamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
PHT-427 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Properties
IUPAC Name |
4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWNRBKPCPJMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658014 | |
Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191951-57-1 | |
Record name | 4-Dodecyl-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191951-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PHT-427 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191951571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHT-427 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543K8ZN6LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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